molecular formula C26H30N2O5S B2610755 butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate CAS No. 1031960-62-9

butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate

Cat. No.: B2610755
CAS No.: 1031960-62-9
M. Wt: 482.6
InChI Key: JICGUMGWKGAXKZ-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[b][1,4]thiazine, which is a type of organic compound known as a benzothiazine, a class of organosulfur compounds containing a benzene fused to a thiazine ring . It also contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Molecular Structure and Properties

  • A study by Centore et al. (1995) reported on the crystal and molecular structures of a related compound, highlighting the planarity of the xanthone group and how molecules in the crystal are packed with planes of xanthone groups parallel to one another. This information is crucial for understanding the chemical properties and potential applications of butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate (Centore et al., 1995).

Synthesis and Reactivity

  • A paper by Toplak et al. (1999) discussed the use of a similar compound in the synthesis of heterocyclic systems, indicating the potential of this compound in complex chemical syntheses (Toplak et al., 1999).

Structural Variations and Applications

  • Research by Holmes et al. (1987) on organotin compounds, including butyl tin benzoate, revealed new structural classes and potential applications in materials science (Holmes et al., 1987).

Potential in Drug Development

  • Ahmad et al. (2018) explored derivatives of benzo[c][1,2]thiazine dioxides, related to the compound , for their monoamine oxidase inhibition, which could be relevant in the development of new pharmaceuticals (Ahmad et al., 2018).

Organometallic Chemistry

  • A study by Mizushima et al. (2001) demonstrated the application of similar compounds in palladium-catalysed carbonylation, which could imply potential uses in catalysis and organic synthesis (Mizushima et al., 2001).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Many compounds containing piperidine rings have biological activity and are used in pharmaceuticals .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical, for example, it could be subject to further studies to determine its efficacy and safety .

Properties

IUPAC Name

butyl 4-[2-(4-methylpiperidine-1-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O5S/c1-3-4-17-33-26(30)20-9-11-21(12-10-20)28-18-24(25(29)27-15-13-19(2)14-16-27)34(31,32)23-8-6-5-7-22(23)28/h5-12,18-19H,3-4,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICGUMGWKGAXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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